Dichloro(2-methylpropan-1-olato)titanium
Description
Dichloro(2-methylpropan-1-olato)titanium: is a chemical compound with the molecular formula C4H9Cl2OTi and a molecular weight of 191.88 g/mol . It is a titanium-based compound that features two chlorine atoms and a 2-methylpropan-1-olato ligand. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Properties
CAS No. |
97259-78-4 |
|---|---|
Molecular Formula |
C4H10Cl2OTi |
Molecular Weight |
192.89 g/mol |
IUPAC Name |
dichlorotitanium;2-methylpropan-1-ol |
InChI |
InChI=1S/C4H10O.2ClH.Ti/c1-4(2)3-5;;;/h4-5H,3H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
CYZGIKGXMHFZJY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CO.Cl[Ti]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(2-methylpropan-1-olato)titanium typically involves the reaction of titanium tetrachloride (TiCl4) with 2-methylpropan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+C4H9OH→C4H9Cl2OTi+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dichloro(2-methylpropan-1-olato)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligands such as alcohols, amines, or phosphines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide (TiO2), while substitution reactions may produce various titanium alkoxides or amides.
Scientific Research Applications
Chemistry: Dichloro(2-methylpropan-1-olato)titanium is used as a precursor in the synthesis of other titanium compounds. It is also employed in catalytic processes, such as polymerization reactions and organic transformations.
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing
Industry: In industry, this compound is used in the production of advanced materials, such as coatings and composites. Its reactivity makes it valuable in the synthesis of high-performance materials with specific properties.
Mechanism of Action
The mechanism by which Dichloro(2-methylpropan-1-olato)titanium exerts its effects involves the interaction of the titanium center with various molecular targets. The titanium atom can coordinate with different ligands, facilitating various chemical transformations. The pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Titanium tetrachloride (TiCl4): A common titanium compound used in various chemical processes.
Titanium isopropoxide (Ti(OiPr)4): Another titanium alkoxide with similar reactivity.
Dichloro(2-methylpropan-2-olato)titanium: A closely related compound with a different ligand structure.
Uniqueness: Dichloro(2-methylpropan-1-olato)titanium is unique due to its specific ligand structure, which imparts distinct reactivity and properties. This makes it valuable in applications where other titanium compounds may not be suitable.
Biological Activity
Dichloro(2-methylpropan-1-olato)titanium, with the chemical formula CHClOTi and CAS number 97259-78-4, is a titanium complex that has garnered attention for its potential biological activities. This compound is part of a broader category of titanium-based materials that have been explored for various applications, including catalysis and biomedical uses. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.
The molecular weight of this compound is 192.89 g/mol. Its structure includes titanium coordinated with two chlorides and a 2-methylpropan-1-olato ligand. The canonical SMILES representation is CC(C)CO.Cl[Ti]Cl, indicating the presence of a branched alkyl chain that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClOTi |
| Molecular Weight | 192.89 g/mol |
| CAS Number | 97259-78-4 |
| Canonical SMILES | CC(C)CO.Cl[Ti]Cl |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of titanium complexes, including this compound. Titanium-based compounds are known to exhibit antibacterial and antifungal activities, which are crucial in medical applications such as coatings for surgical instruments and implants.
Case Study: Antibacterial Activity
In a comparative study of titanium complexes, it was found that certain titanium compounds exhibited significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, titanium dioxide (TiO) nanoparticles demonstrated notable antibacterial properties, suggesting that similar mechanisms may be at play in dichloro complexes.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of titanium complexes have also been investigated in various cancer cell lines. For example, studies involving titanium nanoparticles showed selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is essential for developing effective anticancer therapies.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|
| HepG-2 | 122.99 ± 4.07 | Liver cancer cell line |
| MCF-7 | 201.86 ± 6.82 | Breast cancer cell line |
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Reactive Oxygen Species (ROS) Generation : Titanium complexes can induce oxidative stress in microbial cells, leading to cell death.
- Membrane Disruption : Interaction with microbial membranes may compromise integrity, resulting in lysis.
- Cell Cycle Arrest : In cancer cells, these compounds may interfere with cell cycle progression, leading to apoptosis.
Research Findings
A comprehensive review of literature reveals that titanium complexes can serve as effective antimicrobial agents due to their ability to disrupt microbial membranes and generate ROS. Furthermore, their application in cancer therapy is supported by evidence of selective cytotoxicity against tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
